2,2-Dimethylcyclopentanone

Description

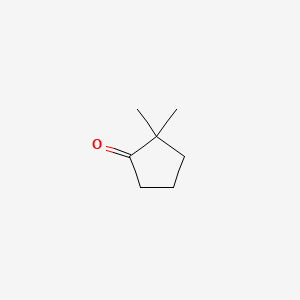

Structure

3D Structure

Properties

IUPAC Name |

2,2-dimethylcyclopentan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O/c1-7(2)5-3-4-6(7)8/h3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTGZMZBYOHMEPS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCC1=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70196505 | |

| Record name | 2,2-Dimethylcyclopentanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70196505 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

112.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4541-32-6 | |

| Record name | 2,2-Dimethylcyclopentanone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004541326 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,2-Dimethylcyclopentanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70196505 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2-Dimethylcyclopentanone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2,2-Dimethylcyclopentanone (CAS: 4541-32-6)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core properties, synthesis, and reactivity of 2,2-dimethylcyclopentanone, a key synthetic intermediate. The information is presented to support research and development activities in the chemical and pharmaceutical industries.

Physicochemical and Spectroscopic Properties

This compound is a colorless to pale yellow liquid with a distinct, sweet odor.[1] Its key physical and chemical properties are summarized in the tables below.

Physical and Chemical Properties

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₁₂O | [2][3][4] |

| Molecular Weight | 112.17 g/mol | [2][3][4] |

| Appearance | Colorless to pale yellow liquid | [1] |

| Boiling Point | 143-145 °C | [5] |

| Density | 0.894 g/mL at 25 °C | [5] |

| Refractive Index (n20/D) | 1.433 | [5] |

| Flash Point | 33 °C (91.4 °F) - closed cup | [5] |

| Solubility | Soluble in organic solvents like ethanol (B145695) and ether; limited solubility in water. | [1] |

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound.

| Spectrum | Data |

| ¹H NMR | Identity confirmed by ¹H NMR. |

| ¹³C NMR | Spectra available from commercial suppliers. |

| Infrared (IR) | Spectra available, typically showing a strong carbonyl (C=O) stretch. |

| Mass Spectrometry (MS) | Mass spectra data are available for this compound. |

Synthesis of this compound

A patented method for the preparation of this compound involves a multi-step synthesis starting from 2-methoxycarbonylcyclopentanone. The general workflow is outlined below.

Synthetic Workflow

The synthesis involves the methylation of 2-methoxycarbonylcyclopentanone, followed by ketal protection, reduction, and subsequent deprotection and cyclization to yield the final product.

Caption: Synthetic pathway for this compound.

Experimental Protocol (Illustrative)

The following is a generalized protocol based on patented synthesis methods.[5] Researchers should consult the primary literature for precise experimental details.

Step 1: Methylation of 2-methoxycarbonylcyclopentanone To a solution of 2-methoxycarbonylcyclopentanone in tetrahydrofuran (B95107) (THF) at 0°C, potassium hydroxide (B78521) is added in portions. After stirring, methyl bromide is added dropwise while maintaining the temperature at 0°C. The reaction mixture is then worked up by pouring it into water and extracting with dichloromethane. The organic layers are combined, washed, dried, and the solvent is removed under reduced pressure to yield 2-methyl-2-methoxycarbonylcyclopentanone.[5]

Step 2: Ketal Protection 2-methyl-2-methoxycarbonylcyclopentanone, ethylene glycol, and a catalytic amount of p-toluenesulfonic acid are refluxed in methylcyclohexane for several hours. After cooling, water is added, and the layers are separated. The aqueous phase is extracted with methylcyclohexane, and the combined organic phases are washed and dried. Removal of the solvent under reduced pressure affords 2-methyl-2-methoxycarbonylcyclopentanone ethylene ketal.[5]

Step 3: Reduction 2-methyl-2-methoxycarbonylcyclopentanone ethylene ketal is dissolved in 2-methylbutanol and heated to 75°C. Sodium metal is added in portions, and the reaction is maintained at this temperature for an hour. The reaction is quenched by the slow addition of ethanol at 0°C. The mixture is then poured into water and extracted with ethyl acetate. The combined organic layers are washed, dried, and concentrated to give 2-hydroxymethyl-2-methylcyclopentanone vinyl ketal.[5]

Step 4: Hydrolysis and Decarboxylation The intermediate from the previous step is subjected to acidic hydrolysis and decarboxylation to yield this compound.

Reactivity and Applications

This compound serves as a versatile intermediate in organic synthesis. Its primary application is in the production of the fungicide Metconazole.

Synthesis of Metconazole

This compound is a key starting material for the synthesis of Metconazole. The synthetic route involves a condensation reaction with a substituted benzyl (B1604629) compound, followed by a series of transformations including reduction, epoxidation, and ring-opening with a triazole.

Caption: Synthesis of Metconazole from this compound.

Key Reactions

-

Enolate Formation: The alpha-protons of this compound can be abstracted by a base to form an enolate. This enolate can then be used in various nucleophilic addition and substitution reactions.

-

Baeyer-Villiger Oxidation: This reaction converts the cyclic ketone into a lactone (a cyclic ester) using a peroxy acid, such as m-chloroperoxybenzoic acid (m-CPBA). This reaction is a powerful tool for ring expansion and the synthesis of esters.

Biological and Toxicological Information

Currently, there is limited publicly available data on the specific biological activities or detailed toxicological profile of this compound itself. Its primary relevance in a biological context is as a precursor to biologically active molecules like Metconazole. General safety precautions for handling flammable liquids should be observed. It is classified as a flammable liquid and can cause skin and eye irritation.

References

An In-depth Technical Guide to the Physical Properties of 2,2-Dimethylcyclopentanone

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2-Dimethylcyclopentanone, with a CAS Number of 4541-32-6, is a cyclic ketone that serves as a valuable intermediate in organic synthesis.[1] Its utility is particularly notable in the production of fungicides, such as Metconazole, and as a building block for pharmaceuticals and fragrances.[1] An understanding of its physical properties is paramount for its effective handling, application in synthetic protocols, and for the development of new chemical entities. This guide provides a comprehensive overview of the known physical characteristics of this compound, supported by available data and general experimental considerations.

Chemical Structure and Identification

This compound is characterized by a five-membered ring containing a ketone functional group, with two methyl groups attached to the carbon atom adjacent to the carbonyl group.

| Identifier | Value |

| IUPAC Name | 2,2-dimethylcyclopentan-1-one[2] |

| CAS Number | 4541-32-6[2] |

| Molecular Formula | C₇H₁₂O[1][2] |

| Molecular Weight | 112.17 g/mol [2][3] |

| InChI Key | FTGZMZBYOHMEPS-UHFFFAOYSA-N[3][4] |

| SMILES String | CC1(C)CCCC1=O[3][4] |

Physicochemical Properties

The physical state of this compound under standard conditions is a colorless to light yellow liquid.[1] A summary of its key quantitative physical properties is presented below.

| Property | Value | Reference Conditions |

| Boiling Point | 143-145 °C | (lit.)[5] |

| Melting Point | Not available | |

| Density | 0.894 g/mL | at 25 °C (lit.)[4][6] |

| Refractive Index | 1.433 | at 20 °C (lit.)[4][6] |

| Flash Point | 33 °C (91.4 °F) | closed cup |

| Vapor Pressure | 4.3±0.3 mmHg | at 25°C[1] |

| Solubility | Soluble in chloroform[6] |

Experimental Protocols

While specific experimental procedures for the determination of the physical properties of this compound are not detailed in the readily available literature, standard laboratory methods are employed for such characterizations.

-

Boiling Point Determination: The boiling point is typically determined by distillation at atmospheric pressure. The temperature at which the liquid and vapor phases are in equilibrium is recorded. For small sample sizes, micro-boiling point determination methods can be utilized.

-

Density Measurement: The density is commonly measured using a pycnometer or a digital density meter. This involves determining the mass of a known volume of the substance at a specified temperature.

-

Refractive Index Measurement: A refractometer, such as an Abbé refractometer, is used to measure the refractive index. This is a measure of how much the path of light is bent, or refracted, when it enters the substance. The measurement is typically performed at a specific wavelength of light (usually the sodium D-line, 589 nm) and temperature.

-

Flash Point Determination: The flash point is determined using either an open-cup or a closed-cup apparatus. The closed-cup method, as cited for this compound, generally provides a lower and more conservative value. It is the lowest temperature at which the vapors of the material will ignite when an ignition source is introduced.

Synthesis Pathway Overview

This compound can be synthesized through various routes. One reported method involves the regioselective synthesis from its enolate precursor, which can be obtained using 2-pyrrolidone magnesium salt as an electrogenerated base. A general overview of a synthetic approach is depicted below.

Caption: A simplified workflow for the synthesis of this compound.

Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and purity assessment of this compound.

-

¹H-NMR: Identity confirmed by ¹H-NMR.[6]

-

Infrared (IR) Spectroscopy: The NIST WebBook provides the gas-phase IR spectrum of this compound.[7]

-

Mass Spectrometry (MS): Mass spectral data (electron ionization) is also available.[7]

Safety and Handling

This compound is a flammable liquid and vapor.[8] It should be handled with appropriate personal protective equipment, including eye shields and gloves. Store in a dry, well-ventilated area away from heat, sparks, and open flames.[5][8]

Applications in Research and Development

This compound serves as a versatile starting material in various synthetic endeavors. Its enolate can be used in the enantioselective synthesis of chiral phosphines.[4] Furthermore, it is a precursor in the synthesis of spirosuccinimides, spiropentanopyrrolizidine oxime alkaloids, and δ,δ-dimethyl-δ-valerolactone via Baeyer-Villiger oxidation.[4] These applications highlight its importance in the development of novel chemical entities with potential applications in medicinal chemistry and materials science.

References

- 1. innospk.com [innospk.com]

- 2. This compound | C7H12O | CID 138286 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound [stenutz.eu]

- 4. 2,2-二甲基环戊酮 96% | Sigma-Aldrich [sigmaaldrich.com]

- 5. This compound CAS#: 4541-32-6 [m.chemicalbook.com]

- 6. This compound - CAS-Number 4541-32-6 - Order from Chemodex [chemodex.com]

- 7. Cyclopentanone, 2,2-dimethyl- [webbook.nist.gov]

- 8. This compound | 4541-32-6 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

An In-depth Spectroscopic Analysis of 2,2-Dimethylcyclopentanone

This technical guide provides a comprehensive overview of the spectroscopic data for 2,2-Dimethylcyclopentanone (CAS: 4541-32-6), a key building block in organic synthesis.[1] The document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for elucidating the carbon-hydrogen framework of an organic molecule.

¹H NMR Spectroscopic Data

The ¹H NMR spectrum of this compound provides information on the electronic environment of the protons in the molecule. Protons adjacent to the carbonyl group are deshielded and appear at a higher chemical shift (downfield).

Table 1: ¹H NMR Data for this compound

| Protons | Chemical Shift (ppm) | Multiplicity | Integration |

| -CH₃ (C2) | ~1.05 | Singlet | 6H |

| -CH₂- (C5) | ~1.85 | Triplet | 2H |

| -CH₂- (C4) | ~1.95 | Multiplet | 2H |

| -CH₂- (C3) | ~2.25 | Triplet | 2H |

Note: Predicted values based on typical chemical shifts for ketones. The exact values may vary depending on the solvent and spectrometer field strength.

¹³C NMR Spectroscopic Data

The ¹³C NMR spectrum reveals the number of distinct carbon environments and their electronic nature. The carbonyl carbon is significantly deshielded and appears far downfield.[2]

Table 2: ¹³C NMR Data for this compound (in CDCl₃) [3]

| Carbon Atom | Chemical Shift (ppm) |

| C=O (C1) | ~220 |

| C(CH₃)₂ (C2) | ~45 |

| -CH₂- (C3) | ~38 |

| -CH₂- (C4) | ~22 |

| -CH₂- (C5) | ~35 |

| -CH₃ | ~25 |

Source: SpectraBase[3]

Experimental Protocol for NMR Spectroscopy

A general protocol for acquiring NMR spectra of a liquid sample like this compound is as follows:

-

Sample Preparation : Approximately 5-20 mg of this compound is dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a standard 5 mm NMR tube.[4] A small amount of Tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing (0 ppm).[4][5]

-

Instrument Setup : The NMR tube is placed into a spinner turbine and inserted into the NMR spectrometer.[4] The spectrometer's magnetic field is locked onto the deuterium (B1214612) signal of the solvent.

-

Shimming : The magnetic field is shimmed to maximize its homogeneity, which results in sharp and well-resolved NMR signals.[4]

-

Data Acquisition : Standard pulse sequences are used to acquire the ¹H and ¹³C spectra. For ¹³C NMR, proton-decoupling is typically applied to simplify the spectrum to single lines for each carbon. A sufficient number of scans are co-added to achieve a good signal-to-noise ratio.[4]

-

Data Processing : The acquired Free Induction Decay (FID) is Fourier transformed to generate the frequency-domain spectrum. Phase and baseline corrections are applied, and the chemical shifts are referenced to the TMS signal.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[6][7][8]

IR Spectroscopic Data

The IR spectrum of this compound is dominated by a strong absorption band characteristic of the carbonyl (C=O) group in a five-membered ring. Ring strain in cyclopentanone (B42830) rings tends to increase the frequency of the carbonyl stretch compared to acyclic ketones.[2]

Table 3: Key IR Absorption Bands for this compound

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| C=O Stretch (Ketone) | ~1740-1750 | Strong, Sharp |

| C-H Stretch (sp³) | ~2850-3000 | Medium-Strong |

| C-H Bend | ~1465 | Medium |

Source: NIST Chemistry WebBook, SpectraBase[9][10]

Experimental Protocol for IR Spectroscopy

For a liquid sample like this compound, the following protocol is typically used:

-

Sample Preparation : A thin film of the neat liquid is prepared by placing one or two drops between two polished salt plates (e.g., NaCl or KBr), which are transparent to infrared radiation.[4][11] Alternatively, a capillary cell can be used.

-

Instrument Setup : The IR spectrometer, often a Fourier Transform Infrared (FTIR) instrument, is purged with dry air or nitrogen to minimize atmospheric interference.[4]

-

Background Scan : A background spectrum is collected using the empty salt plates or cell. This is necessary to subtract the absorbance of the cell and the atmosphere from the final sample spectrum.[4]

-

Data Acquisition : The prepared sample is placed in the spectrometer's sample holder. The IR spectrum is typically scanned over the range of 4000-400 cm⁻¹.[4] To improve the signal-to-noise ratio, 16 to 32 scans are often co-added.[4]

-

Data Processing : The instrument's software automatically ratios the sample scan against the background scan to produce the final transmittance or absorbance spectrum.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and the structure of a compound through its fragmentation pattern.[12]

MS Spectroscopic Data

The electron ionization (EI) mass spectrum of this compound shows a molecular ion peak corresponding to its molecular weight (112.17 g/mol ) and several fragment ions. The fragmentation is dominated by α-cleavage, a characteristic pathway for ketones.[2][13]

Table 4: Major Fragments in the Mass Spectrum of this compound

| m/z | Relative Intensity | Proposed Fragment |

| 112 | ~20-35% | [M]⁺ (Molecular Ion) |

| 97 | ~10% | [M - CH₃]⁺ |

| 84 | ~15% | [M - CO]⁺ or [M - C₂H₄]⁺ |

| 69 | ~15% | [C₅H₉]⁺ |

| 56 | 100% (Base Peak) | [C₄H₈]⁺ or [CH₃-C(CH₃)=C=O]⁺ |

| 41 | ~40% | [C₃H₅]⁺ (Allyl cation) |

Source: PubChem, SpectraBase[9][14][15]

Experimental Protocol for Mass Spectrometry

A typical protocol for GC-MS analysis is as follows:

-

Sample Preparation : A dilute solution of this compound is prepared in a volatile organic solvent (e.g., dichloromethane (B109758) or hexane).

-

Gas Chromatography (GC) : A small volume of the sample is injected into the GC, where it is vaporized. The components are separated as they pass through a capillary column. This compound is separated from the solvent and any impurities.

-

Ionization : As the compound elutes from the GC column, it enters the ion source of the mass spectrometer. In Electron Ionization (EI) mode, the molecules are bombarded with high-energy electrons (typically 70 eV), causing them to ionize and fragment.[9]

-

Mass Analysis : The resulting positively charged ions (the molecular ion and fragment ions) are accelerated into a mass analyzer (e.g., a quadrupole). The analyzer separates the ions based on their mass-to-charge (m/z) ratio.

-

Detection : An electron multiplier or similar detector records the abundance of each ion at a specific m/z value, generating the mass spectrum.

Visualized Workflows and Pathways

General Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic characterization of a chemical compound.

Caption: General workflow for spectroscopic analysis of a chemical compound.

Mass Spectrometry Fragmentation of this compound

This diagram shows the primary α-cleavage fragmentation pathways for the this compound molecular ion.

Caption: Key fragmentation pathways of this compound in EI-MS.

References

- 1. This compound - CAS-Number 4541-32-6 - Order from Chemodex [chemodex.com]

- 2. CH 336: Ketone Spectroscopy [sites.science.oregonstate.edu]

- 3. dev.spectrabase.com [dev.spectrabase.com]

- 4. benchchem.com [benchchem.com]

- 5. NMR Spectroscopy [www2.chemistry.msu.edu]

- 6. amherst.edu [amherst.edu]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. webassign.net [webassign.net]

- 9. This compound | C7H12O | CID 138286 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Cyclopentanone, 2,2-dimethyl- [webbook.nist.gov]

- 11. Infrared Spectroscopy [www2.chemistry.msu.edu]

- 12. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. spectrabase.com [spectrabase.com]

- 15. dev.spectrabase.com [dev.spectrabase.com]

An In-depth Technical Guide to the Stability and Reactivity of 2,2-Dimethylcyclopentanone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the stability and reactivity of 2,2-dimethylcyclopentanone, a key intermediate in the synthesis of various pharmaceuticals and agrochemicals.[1][2] This document consolidates available data on its physical and chemical properties, synthesis, and characteristic reactions. While quantitative kinetic and thermodynamic data for this compound are not extensively available in the public domain, this guide furnishes detailed experimental protocols to enable researchers to generate such data. The guide includes descriptions of its thermal and photochemical stability, along with its reactivity profile, encompassing nucleophilic additions, enolate formation, and Baeyer-Villiger oxidation. Visual diagrams are provided to illustrate key reaction pathways and experimental workflows, offering a valuable resource for professionals in drug development and chemical research.

Introduction

This compound (CAS No. 4541-32-6) is a cyclic ketone that serves as a versatile building block in organic synthesis.[1][2] Its structure, featuring a five-membered ring with a gem-dimethyl group adjacent to the carbonyl, influences its stability and reactivity, making it a subject of interest for synthetic chemists. This guide aims to provide a detailed technical resource on the stability and reactivity of this compound, with a focus on its practical application in research and development.

Physicochemical and Spectroscopic Data

A summary of the key physical and spectroscopic properties of this compound is presented below.

Table 1: Physical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₇H₁₂O | [1][3] |

| Molecular Weight | 112.17 g/mol | [3][4] |

| Appearance | Colorless to light yellow liquid | [1] |

| Density | 0.894 g/mL at 25 °C | [5][6] |

| Boiling Point | 143-145 °C | [5][6] |

| Refractive Index (n20/D) | 1.433 | [5][6] |

| Flash Point | 32.8 °C (closed cup) | [1] |

| Vapor Pressure | 4.3 ± 0.3 mmHg at 25°C | [1] |

Table 2: Spectroscopic Data for this compound

| Technique | Key Peaks/Shifts | Reference |

| ¹H NMR (CDCl₃) | δ (ppm): 1.08 (s, 6H, 2xCH₃), 1.83 (t, 2H, CH₂), 2.31 (t, 2H, CH₂) | [7] |

| ¹³C NMR (CDCl₃) | δ (ppm): 24.8 (2xCH₃), 34.5 (CH₂), 38.6 (CH₂), 46.2 (C(CH₃)₂), 223.0 (C=O) | [3][8] |

| IR (neat) | ν (cm⁻¹): 1740 (C=O stretch) | [3][9] |

| Mass Spectrometry (EI) | m/z (%): 112 (M⁺, 22), 97, 84, 69, 56 (100), 41 | [3] |

Stability Profile

This compound is generally stable under standard laboratory conditions.[1] However, its stability can be influenced by temperature, light, and the presence of acids or bases.

Thermal Stability

Photochemical Stability

The photochemical behavior of cyclic ketones is characterized by the Norrish Type I and Type II reactions upon excitation with UV light. For this compound, which lacks γ-hydrogens, the Norrish Type I cleavage is the more probable photochemical pathway. This involves the homolytic cleavage of the bond between the carbonyl carbon and the α-carbon, leading to a biradical intermediate. This intermediate can then decarbonylate to form a hydrocarbon radical or undergo other rearrangements.

Reactivity Profile

The reactivity of this compound is dominated by the chemistry of its carbonyl group and the adjacent α-carbons.

Nucleophilic Addition

The carbonyl carbon of this compound is electrophilic and susceptible to attack by nucleophiles. This is a fundamental reaction of ketones, leading to the formation of a tetrahedral intermediate which can then be protonated to yield an alcohol. The gem-dimethyl group at the α-position can introduce some steric hindrance, potentially affecting the rate of nucleophilic attack compared to unsubstituted cyclopentanone (B42830).

Caption: Generalized pathway for nucleophilic addition to this compound.

Enolate Formation

Like other ketones with α-hydrogens, this compound can be deprotonated at the α-position (C5) to form an enolate. Due to the presence of the gem-dimethyl group at the C2 position, only one enolate can be formed. The formation of this enolate is crucial for subsequent alkylation and condensation reactions. The choice of base and reaction conditions (e.g., temperature) can influence the yield and subsequent reactivity of the enolate. Strong, sterically hindered bases like lithium diisopropylamide (LDA) at low temperatures are typically used to ensure complete and regioselective enolate formation.[4]

Caption: Formation of the enolate of this compound.

Baeyer-Villiger Oxidation

The Baeyer-Villiger oxidation is a characteristic reaction of ketones that converts them into esters (or lactones for cyclic ketones) using a peroxy acid (e.g., m-CPBA) or other oxidants.[11] In the case of this compound, this reaction results in the insertion of an oxygen atom between the carbonyl carbon and one of the adjacent carbon atoms, forming a lactone. The regioselectivity of the oxygen insertion is determined by the migratory aptitude of the adjacent carbon atoms. In this symmetrical ketone, migration of either adjacent carbon would lead to the same product.

Caption: Baeyer-Villiger oxidation of this compound to a lactone.

Experimental Protocols

The following sections provide detailed methodologies for the synthesis of this compound and for the investigation of its stability.

Synthesis of this compound

A common route for the synthesis of this compound involves the methylation of 2-methylcyclopentanone (B130040).[12]

Materials:

-

2-Methylcyclopentanone

-

Sodium hydride (NaH) or other strong base

-

Methyl iodide (CH₃I)

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

-

Diethyl ether

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Standard laboratory glassware for inert atmosphere reactions

Procedure:

-

To a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.1 equivalents) as a 60% dispersion in mineral oil.

-

Wash the sodium hydride with anhydrous THF to remove the mineral oil.

-

Add fresh anhydrous THF to the flask to create a slurry.

-

Cool the slurry to 0 °C using an ice bath.

-

Slowly add a solution of 2-methylcyclopentanone (1 equivalent) in anhydrous THF to the stirred slurry via the dropping funnel.

-

Allow the reaction mixture to stir at 0 °C for 1 hour to ensure complete enolate formation.

-

Add methyl iodide (1.2 equivalents) dropwise to the reaction mixture at 0 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, cautiously quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

-

Filter the drying agent and concentrate the filtrate under reduced pressure.

-

Purify the crude product by fractional distillation to obtain this compound.

Caption: Experimental workflow for the synthesis of this compound.

Thermal Stability Analysis

Thermogravimetric analysis (TGA) can be employed to determine the thermal stability of this compound.

Instrumentation:

-

Thermogravimetric Analyzer (TGA)

Procedure:

-

Calibrate the TGA instrument according to the manufacturer's instructions.

-

Place a small, accurately weighed sample (5-10 mg) of this compound into a TGA pan (e.g., alumina (B75360) or platinum).

-

Place the pan in the TGA furnace.

-

Heat the sample from ambient temperature to a final temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air at a flow rate of 20-50 mL/min).

-

Record the mass of the sample as a function of temperature.

-

The onset of mass loss in the TGA curve indicates the beginning of thermal decomposition. The temperature at which 5% mass loss occurs (T₅) is often used as a measure of thermal stability.

Photochemical Stability Analysis

The photochemical stability can be assessed by exposing a solution of this compound to UV radiation and monitoring its degradation over time.

Instrumentation:

-

Photochemical reactor equipped with a UV lamp (e.g., medium-pressure mercury lamp)

-

Quartz reaction vessel

-

Gas chromatograph-mass spectrometer (GC-MS) or High-performance liquid chromatograph (HPLC)

Procedure:

-

Prepare a standard solution of this compound in a photochemically inert solvent (e.g., acetonitrile (B52724) or hexane) of known concentration.

-

Place the solution in the quartz reaction vessel of the photochemical reactor.

-

Irradiate the solution with the UV lamp for a set period.

-

At regular time intervals, withdraw aliquots of the solution.

-

Analyze the aliquots by GC-MS or HPLC to determine the concentration of remaining this compound and to identify any degradation products.

-

Plot the concentration of this compound as a function of irradiation time to determine the rate of photochemical degradation.

Conclusion

This compound is a valuable synthetic intermediate with a reactivity profile dominated by its carbonyl group and α-protons. It is a stable compound under standard conditions, but can undergo thermal and photochemical degradation. While this guide provides a comprehensive overview of its known properties and reactions, there is a notable absence of publicly available quantitative kinetic and thermodynamic data. The experimental protocols detailed herein offer a framework for researchers to generate this critical information, thereby enabling a more profound understanding of the stability and reactivity of this important molecule and facilitating its application in chemical synthesis and drug development.

References

- 1. innospk.com [innospk.com]

- 2. nbinno.com [nbinno.com]

- 3. This compound | C7H12O | CID 138286 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 6. This compound | 4541-32-6 [chemicalbook.com]

- 7. dev.spectrabase.com [dev.spectrabase.com]

- 8. dev.spectrabase.com [dev.spectrabase.com]

- 9. scribd.com [scribd.com]

- 10. researchgate.net [researchgate.net]

- 11. Baeyer–Villiger oxidation - Wikipedia [en.wikipedia.org]

- 12. Preparation method of 2, 2-dimethyl cyclopentanone - Eureka | Patsnap [eureka.patsnap.com]

An In-depth Technical Guide to the Synthesis of 2,2-Dimethylcyclopentanone from Dimethyl Adipate

Authored for: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathway for producing 2,2-dimethylcyclopentanone, a key intermediate in the synthesis of various fine chemicals and active pharmaceutical ingredients, including the fungicide Metconazole.[1][2] The synthesis commences with the readily available starting material, dimethyl adipate (B1204190), and proceeds through a multi-step sequence involving intramolecular cyclization, exhaustive alkylation, and decarboxylation. This document outlines detailed experimental protocols, presents quantitative data for each step, and illustrates the logical workflow of the synthesis.

Overall Synthetic Pathway

The transformation of dimethyl adipate into this compound is typically achieved in three primary stages:

-

Dieckmann Condensation: An intramolecular cyclization of dimethyl adipate to form the cyclic β-keto ester, methyl 2-oxocyclopentanecarboxylate.

-

Exhaustive Methylation: A two-step alkylation of the C2 position of the cyclic intermediate with a methylating agent to introduce two methyl groups.

-

Hydrolysis and Decarboxylation: Removal of the methoxycarbonyl group to yield the final product, this compound.

The complete reaction sequence is visualized below.

Caption: Overall synthetic pathway from dimethyl adipate to this compound.

Step 1: Dieckmann Condensation of Dimethyl Adipate

The synthesis begins with the Dieckmann condensation, an intramolecular Claisen condensation of a diester to form a β-keto ester.[3] In this case, dimethyl adipate is treated with a strong base, such as sodium methoxide (B1231860), to yield methyl 2-oxocyclopentanecarboxylate. The use of different bases can influence the reaction yield.[4]

Experimental Protocol

-

Reaction Setup: A multi-neck round-bottom flask is fitted with a reflux condenser, a dropping funnel, and a mechanical stirrer, and the system is maintained under an inert atmosphere (e.g., nitrogen).

-

Reagent Addition: Toluene is introduced as the solvent, followed by the addition of a base (e.g., 30% w/w sodium methoxide in methanol).[5]

-

Cyclization: Dimethyl adipate is added to the stirred suspension.[5] The mixture is heated to distill off the methanol (B129727) by-product along with some toluene, driving the reaction forward.[5] The reaction temperature is typically maintained between 100-150°C.[5]

-

Work-up: After the reaction is complete, the mixture is cooled. The resulting salt of the β-keto ester is neutralized with an aqueous acid (e.g., hydrochloric acid or sulfuric acid).[6]

-

Isolation: The organic layer is separated, washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield crude methyl 2-oxocyclopentanecarboxylate, which can be purified by vacuum distillation.

Quantitative Data: Dieckmann Condensation

| Starting Material | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| Dimethyl Adipate | Sodium Methoxide | Toluene | 100-110 | 68-74 | [5] |

| Diethyl Adipate | Sodium Methoxide | Toluene | ~150 | 61 | [4] |

| Diethyl Adipate | Potassium t-Butoxide | Toluene | Reflux | 82 | [4] |

| Diethyl Adipate | Potassium t-Butoxide | Solvent-free | Room Temp | 82 | [7] |

| Dimethyl Adipate | Sodium Methoxide | DMF | 90-110 | up to 99 | [6] |

Step 2: Exhaustive C2-Methylation

This stage involves the sequential addition of two methyl groups to the C2 position, which is alpha to both the ketone and the ester functionalities. This is typically performed as two separate alkylation steps. A significant challenge in this process is controlling the regioselectivity, as methylation can also occur at the C5 position, leading to undesired byproducts.[1]

Experimental Protocol: First Methylation

-

Enolate Formation: Methyl 2-oxocyclopentanecarboxylate (1.0 eq.) is dissolved in a suitable solvent such as tetrahydrofuran (B95107) in a reaction vessel under an inert atmosphere and cooled to 0°C.[1][8] A base, such as potassium hydroxide (B78521) (approx. 1.1 eq.), is added in portions to form the potassium enolate.[1]

-

Alkylation: A methylating agent, such as methyl bromide or methyl iodide (approx. 1.2-1.5 eq.), is added dropwise while maintaining the temperature at 0°C.[1] The reaction is stirred for several hours to ensure completion.[1]

-

Work-up and Isolation: The reaction is quenched with water, and the product is extracted with an organic solvent (e.g., dichloromethane).[1] The combined organic layers are washed, dried, and concentrated. The resulting crude product, 2-methyl-2-methoxycarbonylcyclopentanone, is purified by vacuum distillation. A yield of 97% has been reported for this step.[1]

Experimental Protocol: Second Methylation

The introduction of the second methyl group is more challenging due to increased steric hindrance. A stronger, non-nucleophilic base is required to efficiently generate the enolate of the monomethylated intermediate.

-

Enolate Formation: Sodium hydride (NaH, 60% dispersion in mineral oil, approx. 1.1 eq.) is washed with dry hexane (B92381) under an inert atmosphere in a reaction flask. Anhydrous tetrahydrofuran (THF) is added, and the suspension is cooled to 0°C. A solution of 2-methyl-2-methoxycarbonylcyclopentanone (1.0 eq.) in THF is added dropwise. The mixture is stirred until hydrogen evolution ceases, indicating complete formation of the sodium enolate.

-

Alkylation: Methyl iodide (approx. 1.3 eq.) is added to the enolate suspension.[9] The reaction is allowed to warm to room temperature and then gently heated (e.g., to 40°C) to drive the alkylation to completion.[9]

-

Work-up and Isolation: The reaction is carefully quenched with water and extracted with ethyl acetate. The combined organic phases are washed, dried, and concentrated under reduced pressure to afford crude methyl 2,2-dimethyl-2-oxocyclopentanecarboxylate, which can be used in the next step with or without further purification.

Step 3: Hydrolysis and Decarboxylation

In the final step, the dimethylated β-keto ester undergoes acidic hydrolysis to form a β-keto acid, which is unstable and readily decarboxylates upon heating to furnish the target this compound.

Experimental Protocol

-

Reaction Setup: The crude methyl 2,2-dimethyl-2-oxocyclopentanecarboxylate is placed in a round-bottom flask equipped with a reflux condenser.

-

Hydrolysis & Decarboxylation: An aqueous solution of a strong acid, such as 20% sulfuric acid, is added to the flask.[5] The mixture is heated to reflux (approx. 100°C) for several hours (e.g., 7-10 hours) to ensure complete hydrolysis and decarboxylation.[5][10]

-

Isolation and Purification: After cooling to room temperature, the reaction mixture is extracted multiple times with an organic solvent like diethyl ether. The combined organic extracts are washed with a 5% sodium bicarbonate solution and saturated brine, then dried over anhydrous sodium sulfate.[10] The solvent is removed by distillation, and the final product, this compound, is purified by fractional distillation under reduced pressure. Reported yields for this final step are often high, in the range of 80-95%.[5][10]

Quantitative Data: Overall Process

A one-pot process starting from dimethyl adipate has been described, which combines cyclization, methylation (mono-alkylation), and decarboxylation to yield 2-methylcyclopentanone (B130040) with an overall yield of 84.2%.[5] While this specific patent focuses on the mono-methylated product, it highlights the potential for high-yield, streamlined processes. The overall yield for the three-stage synthesis of this compound is typically lower due to the complexities of the second methylation step.

General Experimental Workflow

The logical flow of the entire synthesis, from starting material to final purified product, involves a repeating sequence of reaction, work-up, and purification for each major chemical transformation.

Caption: General experimental workflow for the synthesis of this compound.

References

- 1. Preparation method of 2, 2-dimethyl cyclopentanone - Eureka | Patsnap [eureka.patsnap.com]

- 2. mdpi.com [mdpi.com]

- 3. fiveable.me [fiveable.me]

- 4. US20060079709A1 - Process for preparing cyclic ketones - Google Patents [patents.google.com]

- 5. US5672763A - Process for the preparation of 2-substituted cyclopentanones - Google Patents [patents.google.com]

- 6. CN103333070B - Preparation method of cyclopentanone-2-carboxylic acid methyl ester - Google Patents [patents.google.com]

- 7. lookchem.com [lookchem.com]

- 8. Page loading... [wap.guidechem.com]

- 9. PREPARATION OF (S)-2-Allyl-2-methylcyclohexanone (Cyclohexanone, 2-methyl-2-(2-propen-1-yl)-, (2S)-) - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 2-Methylcyclopentanone synthesis - chemicalbook [chemicalbook.com]

Molecular weight and formula of 2,2-Dimethylcyclopentanone

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and spectral analysis of 2,2-Dimethylcyclopentanone. It is intended for researchers, scientists, and professionals in drug development and other relevant scientific fields.

Core Molecular and Physical Data

This compound is a cyclic ketone with the chemical formula C₇H₁₂O.[1] Its molecular weight is approximately 112.17 g/mol .[2][3][4] The compound is a colorless to light yellow liquid and is primarily utilized as a key intermediate in the synthesis of various organic molecules, most notably the fungicide Metconazole.[3]

Summary of Physical and Chemical Properties

| Property | Value | Reference |

| Molecular Formula | C₇H₁₂O | [1] |

| Molecular Weight | 112.17 g/mol | [2][3][4] |

| CAS Number | 4541-32-6 | [2] |

| Appearance | Colorless to light yellow liquid | |

| Boiling Point | 143-145 °C | [4] |

| Density | 0.894 g/mL at 25 °C | [4] |

| Refractive Index | n20/D 1.433 | [4] |

| Flash Point | 33 °C | |

| Solubility | Soluble in organic solvents such as chloroform (B151607). | |

| InChI | 1S/C7H12O/c1-7(2)5-3-4-6(7)8/h3-5H2,1-2H3 | [1] |

| InChIKey | FTGZMZBYOHMEPS-UHFFFAOYSA-N | [1] |

| SMILES | CC1(C)CCCC1=O | [4] |

Synthesis of this compound

A common synthetic route to this compound involves the methylation of 2-methylcyclopentanone (B130040). The following is a representative experimental protocol derived from patented industrial processes.

Experimental Protocol: Synthesis via Methylation

Materials:

-

2-Methyl-2-methoxycarbonylcyclopentanone

-

Ethylene (B1197577) glycol

-

p-Toluenesulfonic acid

-

Sodium metal

-

2-Methylbutanol

-

Ethyl acetate

-

Dichloromethane

-

Anhydrous sodium sulfate (B86663)

-

Water

-

Saturated brine solution

Procedure:

-

Protection of the Ketone: In a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, combine 2-methyl-2-methoxycarbonylcyclopentanone (390 g, 2.5 mol), ethylene glycol (465 g, 7.5 mol), p-toluenesulfonic acid (43 g, 10 mol%), and methylcyclohexane (2 L). Heat the mixture to 100°C and reflux for 4-5 hours, collecting the water that forms. After the reaction is complete, cool the mixture and wash with water. Separate the organic layer, extract the aqueous layer three times with methylcyclohexane, and combine the organic extracts. Wash the combined organic phase with water and then with saturated brine. Dry the organic layer over anhydrous sodium sulfate and remove the solvent under reduced pressure to yield 2-methyl-2-methoxycarbonylcyclopentanone ethylene ketal.[5]

-

Reduction of the Ester: In a 5 L three-necked round-bottom flask, dissolve the 2-methyl-2-methoxycarbonylcyclopentanone ethylene ketal (200 g, 1 mol) in 2-methylbutanol (2 L). Heat the solution to 75°C. Carefully add sodium metal (46 g, 2 mol) in small pieces to the reaction mixture. Maintain the temperature at 75°C for 1 hour after the addition of sodium is complete.[5]

-

Work-up of the Reduction: Cool the reaction mixture to 0°C and slowly add ethanol (1 L) to quench any unreacted sodium. Pour the mixture into water and extract three times with ethyl acetate. Combine the organic extracts, wash with water, and then with saturated brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain 2-hydroxymethyl-2-methylcyclopentanone ethylene ketal.[5]

-

Deprotection and Subsequent Reactions: The resulting alcohol can then be further processed. For the synthesis of this compound, an alternative methylation step would be required, followed by deprotection. A previously reported method involves the reaction of 2-methylcyclopentanone with dimethyl sulfate to introduce the second methyl group. However, this can lead to side products.[5]

Spectroscopic Analysis

The characterization of this compound is typically achieved through a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (300 MHz, CDCl₃): The proton NMR spectrum of this compound is expected to show signals corresponding to the methyl protons and the methylene (B1212753) protons of the cyclopentanone (B42830) ring. The two methyl groups at the C2 position are equivalent and should appear as a singlet. The methylene protons at C3, C4, and C5 will appear as multiplets.

¹³C NMR: The carbon NMR spectrum provides information on the different carbon environments in the molecule.[6] The spectrum is expected to show distinct peaks for the carbonyl carbon, the quaternary carbon at C2, the two equivalent methyl carbons, and the three methylene carbons of the ring.

Experimental Protocol for NMR Spectroscopy:

-

Prepare a sample by dissolving approximately 10-20 mg of this compound in about 0.6 mL of deuterated chloroform (CDCl₃).

-

Transfer the solution to a 5 mm NMR tube.

-

Acquire the ¹H and ¹³C NMR spectra on a 300 MHz or higher field NMR spectrometer.

-

Process the spectra using appropriate software to perform Fourier transformation, phase correction, and baseline correction. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS) as an internal standard.

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS): The mass spectrum of this compound obtained by electron ionization will show the molecular ion peak (M⁺) at m/z = 112.[2] Common fragmentation patterns for cyclic ketones include alpha-cleavage and McLafferty rearrangement, which will result in characteristic fragment ions.

Experimental Protocol for Mass Spectrometry:

-

Introduce a dilute solution of this compound in a volatile organic solvent (e.g., methanol (B129727) or dichloromethane) into the mass spectrometer, typically via a gas chromatography (GC) inlet for separation and purification before ionization.

-

Ionize the sample using a standard electron ionization source (typically 70 eV).

-

Analyze the resulting ions using a mass analyzer (e.g., quadrupole, time-of-flight).

-

Record the mass-to-charge ratio (m/z) and relative abundance of the ions to generate the mass spectrum.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is characterized by a strong absorption band corresponding to the carbonyl (C=O) stretching vibration, which is typically observed in the region of 1740-1750 cm⁻¹ for five-membered cyclic ketones. Other significant absorptions include C-H stretching vibrations around 2850-3000 cm⁻¹ and C-H bending vibrations.

Experimental Protocol for IR Spectroscopy:

-

For a liquid sample, place a drop of this compound between two potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin film.

-

Alternatively, use an Attenuated Total Reflectance (ATR) accessory by placing a drop of the sample directly on the ATR crystal.

-

Record the IR spectrum using a Fourier-transform infrared (FTIR) spectrometer over the range of 4000-400 cm⁻¹.

-

Analyze the positions and intensities of the absorption bands to identify the functional groups present in the molecule.

Applications and Reactivity

The primary application of this compound is as a crucial intermediate in the synthesis of the triazole fungicide, Metconazole.[3] Its chemical reactivity is characteristic of a ketone, making it susceptible to nucleophilic addition reactions at the carbonyl carbon. It can also undergo reactions at the alpha-carbon positions, such as enolate formation, which allows for further functionalization. Additionally, this compound can undergo Baeyer-Villiger oxidation to form the corresponding lactone.[4]

Logical Workflow for a Key Application

The following diagram illustrates the role of this compound as a key building block in a multi-step organic synthesis.

Caption: Role of this compound in Synthesis.

Biological Activity

While this compound is a key component in the synthesis of the biologically active fungicide Metconazole, there is limited direct research on its own biological activities or signaling pathways. One source suggests it may be a useful biochemical for proteomics research, though specific applications are not detailed.[7] The primary significance of this compound in the life sciences and drug development lies in its role as a versatile synthetic intermediate. Further research is required to fully elucidate any intrinsic biological effects of this compound.

References

- 1. Cyclopentanone, 2,2-dimethyl- [webbook.nist.gov]

- 2. This compound | C7H12O | CID 138286 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. This compound 96 4541-32-6 [sigmaaldrich.com]

- 5. Preparation method of 2, 2-dimethyl cyclopentanone - Eureka | Patsnap [eureka.patsnap.com]

- 6. dev.spectrabase.com [dev.spectrabase.com]

- 7. Cyclopentanone, 2,5-dimethyl- [webbook.nist.gov]

Methodological & Application

Application Notes and Protocols for the Synthesis of Metconazole from 2,2-Dimethylcyclopentanone

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of a five-step synthesis pathway for the triazole fungicide, Metconazole, commencing from 2,2-Dimethylcyclopentanone. The protocols outlined are based on documented chemical literature, offering a comprehensive guide for the laboratory-scale synthesis of this important agrochemical.

Metconazole is a broad-spectrum systemic fungicide belonging to the triazole class. Its primary mode of action is the inhibition of ergosterol (B1671047) biosynthesis in fungi, a critical component of their cell membranes. This disruption of the fungal cell membrane leads to cell death and the cessation of fungal growth. The synthesis route described herein provides a practical approach for obtaining Metconazole for research and development purposes.

Mechanism of Action: Inhibition of Ergosterol Biosynthesis

Metconazole, like other triazole fungicides, targets the fungal enzyme lanosterol (B1674476) 14α-demethylase (CYP51), a key enzyme in the ergosterol biosynthesis pathway. By inhibiting this enzyme, Metconazole prevents the conversion of lanosterol to ergosterol, leading to a depletion of ergosterol and an accumulation of toxic sterol intermediates within the fungal cell. This ultimately disrupts the structure and function of the fungal cell membrane, inhibiting fungal growth.

Caption: Mechanism of Metconazole action via inhibition of ergosterol biosynthesis.

Overall Synthesis Workflow

The synthesis of Metconazole from this compound is accomplished through a five-step reaction sequence. This workflow involves a condensation reaction, epoxidation, nucleophilic ring-opening, reduction, and a final chlorination step to yield the target molecule.

Caption: Five-step synthesis workflow for Metconazole.

Quantitative Data Summary

The following table summarizes the key quantitative data for each step of the Metconazole synthesis.

| Step | Product Name | Molecular Formula | Molecular Weight ( g/mol ) | Yield (%) |

| 1 | 5-Benzylidene-2,2-dimethylcyclopentanone | C₁₄H₁₆O | 200.28 | 96 |

| 2 | 7-Benzylidene-4,4-dimethyl-1-oxaspiro[2.4]heptane | C₁₅H₁₈O | 214.30 | ~90 (Estimated) |

| 3 | 5-Benzylidene-2,2-dimethyl-1-(1H-1,2,4-triazol-1-ylmethyl)cyclopentanol | C₁₇H₂₀N₃O | 298.37 | ~85 (Estimated) |

| 4 | 5-Benzyl-2,2-dimethyl-1-(1H-1,2,4-triazol-1-ylmethyl)cyclopentanol | C₁₇H₂₂N₃O | 300.38 | >95 (Estimated) |

| 5 | Metconazole | C₁₇H₂₂ClN₃O | 319.83 | 84-87 |

Experimental Protocols

Step 1: Synthesis of 5-Benzylidene-2,2-dimethylcyclopentanone (Condensation)

This step involves the base-catalyzed aldol (B89426) condensation of this compound with benzaldehyde.

Materials:

-

This compound (0.1 mol, 11.2 g)

-

Benzaldehyde (0.1 mol, 10.6 g)

-

10% Sodium hydroxide (B78521) solution (45 g)

-

Water (100 mL)

Procedure:

-

To a reaction flask, add this compound (11.2 g), benzaldehyde (10.6 g), and water (100 mL).

-

Stir the mixture and maintain the temperature at 15-20 °C.

-

Slowly add 45 g of a 10% sodium hydroxide solution dropwise, while maintaining the temperature.

-

After the addition is complete, continue stirring at the same temperature for 30 minutes.

-

Heat the reaction mixture to 90 °C and maintain for 30 minutes.

-

Cool the mixture to 30 °C.

-

Collect the precipitated solid by suction filtration and dry to obtain 5-benzylidene-2,2-dimethylcyclopentanone.

Expected Yield: 96%

Step 2: Synthesis of 7-Benzylidene-4,4-dimethyl-1-oxaspiro[2.4]heptane (Epoxidation)

This step utilizes a Johnson-Corey-Chaykovsky reaction to form a spiro-epoxide from the α,β-unsaturated ketone synthesized in Step 1.

Materials:

-

5-Benzylidene-2,2-dimethylcyclopentanone (0.3 mol, 60.0 g)

-

Trimethylsulfonium (B1222738) methyl sulfate (B86663) (0.3 mol, 56.4 g)

-

Sodium hydroxide (0.9 mol, 36 g)

-

Toluene (B28343) (400 mL)

Procedure:

-

In a reaction flask, dissolve 5-benzylidene-2,2-dimethylcyclopentanone (60.0 g) in toluene (400 mL).

-

Add sodium hydroxide (36 g) and trimethylsulfonium methyl sulfate (56.4 g) to the mixture.

-

Stir the reaction mixture at 25 °C for 16 hours.

-

Monitor the reaction progress by HPLC.

-

Upon completion, proceed with aqueous workup and extraction to isolate the product.

Expected Yield: Approximately 90% (estimated based on similar reactions).

Step 3: Synthesis of 5-Benzylidene-2,2-dimethyl-1-(1H-1,2,4-triazol-1-ylmethyl)cyclopentanol (Ring-Opening)

The epoxide ring is opened by the nucleophilic attack of the 1,2,4-triazole anion.

Materials:

-

7-Benzylidene-4,4-dimethyl-1-oxaspiro[2.4]heptane (0.1 mol, 21.4 g)

-

1,2,4-Triazole (0.11 mol, 7.6 g)

-

Sodium hydride (60% dispersion in mineral oil, 0.11 mol, 4.4 g)

-

Anhydrous Dimethylformamide (DMF) (200 mL)

Procedure:

-

In a flame-dried reaction flask under an inert atmosphere, suspend sodium hydride (4.4 g) in anhydrous DMF (100 mL).

-

Slowly add a solution of 1,2,4-triazole (7.6 g) in anhydrous DMF (50 mL) at 0 °C.

-

Stir the mixture at room temperature for 1 hour until the evolution of hydrogen gas ceases.

-

Add a solution of 7-benzylidene-4,4-dimethyl-1-oxaspiro[2.4]heptane (21.4 g) in anhydrous DMF (50 mL) dropwise.

-

Heat the reaction mixture to 80-90 °C and stir for 6-8 hours.

-

Monitor the reaction by TLC or HPLC.

-

After completion, cool the reaction mixture and quench with water.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization.

Expected Yield: Approximately 85% (estimated based on literature for similar epoxide ring-opening reactions with triazoles).

Step 4: Synthesis of 5-Benzyl-2,2-dimethyl-1-(1H-1,2,4-triazol-1-ylmethyl)cyclopentanol (Reduction)

The exocyclic double bond of the benzylidene group is selectively reduced via catalytic hydrogenation.

Materials:

-

5-Benzylidene-2,2-dimethyl-1-(1H-1,2,4-triazol-1-ylmethyl)cyclopentanol (0.05 mol, 14.9 g)

-

10% Palladium on carbon (Pd/C) (5 mol%)

-

Methanol (B129727) or Ethanol (B145695) (150 mL)

-

Hydrogen gas

Procedure:

-

Dissolve 5-benzylidene-2,2-dimethyl-1-(1H-1,2,4-triazol-1-ylmethyl)cyclopentanol (14.9 g) in methanol or ethanol (150 mL) in a hydrogenation vessel.

-

Add 10% Pd/C catalyst.

-

Pressurize the vessel with hydrogen gas (typically 1-5 atm) and stir vigorously at room temperature.

-

Monitor the reaction progress by TLC or HPLC until the starting material is consumed.

-

Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the filter cake with the solvent.

-

Concentrate the filtrate under reduced pressure to obtain the product.

Expected Yield: Greater than 95% (catalytic hydrogenation of isolated double bonds is typically a high-yielding reaction).

Step 5: Synthesis of Metconazole (Chlorination)

The final step involves the chlorination of the aromatic ring of the benzyl (B1604629) group. Two alternative protocols are presented.

Protocol 5a: Materials:

-

5-Benzyl-2,2-dimethyl-1-(1H-1,2,4-triazol-1-ylmethyl)cyclopentanol (0.05 mol, 14.2 g)

-

Iron powder (0.1 g)

-

Chlorine gas (0.053 mol, 3.8 g)

-

Tetrahydrofuran (THF) (50 mL)

Procedure:

-

To a reaction flask, add 5-benzyl-2,2-dimethyl-1-(1H-1,2,4-triazol-1-ylmethyl)cyclopentanol (14.2 g), THF (50 mL), and iron powder (0.1 g).

-

Introduce chlorine gas (3.8 g) into the mixture at 25 °C.

-

After the introduction is complete, stir the reaction for 4 hours.

-

Filter the mixture and concentrate the organic solvent.

-

Add methylcyclohexane to the residue and filter to obtain Metconazole.

Expected Yield: 87%

Protocol 5b: Materials:

-

5-Benzyl-2,2-dimethyl-1-(1H-1,2,4-triazol-1-ylmethyl)cyclopentanol (0.05 mol, 14.2 g)

-

Potassium persulfate (0.1 mol, 27 g)

-

Ammonium (B1175870) chloride (0.1 mol, 5.3 g)

-

Acetonitrile (B52724) (50 mL)

Procedure:

-

In a reaction flask, combine 5-benzyl-2,2-dimethyl-1-(1H-1,2,4-triazol-1-ylmethyl)cyclopentanol (14.2 g) and acetonitrile (50 mL).

-

Add potassium persulfate (27 g) and ammonium chloride (5.3 g).

-

Heat the mixture to 95 °C and stir for 2 hours.

-

Monitor the reaction by HPLC.

-

Upon completion, cool the mixture, filter, and concentrate to obtain Metconazole.

Expected Yield: 84%

Spectroscopic Data

The following table summarizes key spectroscopic data for Metconazole.

| Compound | 1H NMR (CDCl₃, δ ppm) | 13C NMR (CDCl₃, δ ppm) | Mass Spectrometry (m/z) | | :--- | :--- | :--- | :--- | :--- | | Metconazole | 7.93 (s, 1H), 7.78 (s, 1H), 7.26-7.10 (m, 4H), 4.45 (d, 1H), 4.18 (d, 1H), 3.05 (dd, 1H), 2.50-2.35 (m, 2H), 2.05-1.90 (m, 1H), 1.75-1.60 (m, 1H), 1.45-1.30 (m, 1H), 1.05 (s, 3H), 0.60 (s, 3H) | 151.2, 144.9, 134.0, 132.0, 130.3, 128.5, 84.1, 57.2, 50.1, 46.2, 38.9, 34.5, 25.1, 22.8 | [M+H]⁺ 320.15 |

2,2-Dimethylcyclopentanone: A Versatile C7 Building Block for Complex Molecule Synthesis

Jamestown, North Carolina – December 21, 2025 – 2,2-Dimethylcyclopentanone, a readily available cyclic ketone, is a valuable and versatile starting material in organic synthesis. Its unique structural features, including a five-membered ring and a quaternary carbon center adjacent to the carbonyl group, make it an ideal precursor for the construction of a diverse array of complex molecules, including pharmaceuticals, agrochemicals, and natural products. This document provides detailed application notes and experimental protocols for the use of this compound as a key building block in several important synthetic transformations.

Applications in Synthesis

This compound serves as a foundational scaffold for the synthesis of a range of intricate molecular architectures. Key applications include its use in the production of the fungicide Metconazole (B41703), the spirosuccinimide moiety of the natural product Asperparaline A, and as a precursor for chiral phosphine (B1218219) ligands. Furthermore, it undergoes efficient Baeyer-Villiger oxidation to produce δ,δ-dimethyl-δ-valerolactone, a useful lactone intermediate. Its utility also extends to the synthesis of spiropentanopyrrolizidine oxime alkaloids, C-2 substituted vitamin D derivatives, and the natural product catalpalactone.

Key Synthetic Applications and Protocols

This section details the experimental procedures for several key synthetic transformations starting from this compound.

Synthesis of the Spirosuccinimide Moiety of Asperparaline A

A five-step synthesis transforms this compound into the spirosuccinimide core of Asperparaline A, a natural product with potential biological activity.[1][2] The overall yield for this multi-step synthesis is moderate.

Experimental Workflow:

Caption: Synthetic pathway to the spirosuccinimide moiety of Asperparaline A.

Quantitative Data:

| Step | Product | Reagents and Conditions | Yield (%) |

| 1 | Unsaturated Dinitrile | Malononitrile, piperidine, benzoic acid, benzene, reflux | 61 |

| 2 | Trinitrile | NaCN, acetic acid, 95% ethanol, 35°C, 14h | 60 |

| 3 | 1-(Carboxymethyl)-2,2-dimethylcyclopentanecarboxylic acid | 48% HBr, sea sand, 130°C, 18h | 62 |

| 4 | Anhydride Intermediate | Acetyl chloride, reflux, 3h | Not Isolated |

| 5 | 2,6,6-Trimethyl-2-azaspiro[4.4]nonane-1,3-dione | 40% aq. methylamine, 0°C to 180°C, 5.5h+ | 52 |

Detailed Protocol:

A detailed, step-by-step protocol for the synthesis of the spirosuccinimide moiety of Asperparaline A can be found in the work of Tanimori et al.[1]

Synthesis of Metconazole

The fungicide Metconazole is synthesized from this compound through a multi-step process involving condensation, epoxidation, ring-opening, reduction, and chlorination.[3][4] This pathway provides an efficient route to this important agrochemical.

Experimental Workflow:

Caption: Synthetic pathway for the fungicide Metconazole.

Quantitative Data:

| Step | Product | Reagents and Conditions | Yield (%) | Reference |

| 1 | 5-Benzylidene-2,2-dimethylcyclopentanone | Benzaldehyde, NaOH, Ethanol/Water, 5-10°C to 80-100°C | High | [3][4] |

| 2 | 7-Benzylidene-4,4-dimethyl-1-oxaspiro[2.4]heptane | Trimethylsulfonium bromide, NaOH, Toluene, 25-60°C | High | [3][4] |

| 3 | 5-Benzylidene-2,2-dimethyl-1-(1H-1,2,4-triazol-1-ylmethyl)cyclopentanol | 1,2,4-Triazole, NaOH, PEG-400, 80-120°C | High | [3][4] |

| 4 | 5-Benzyl-2,2-dimethyl-1-(1H-1,2,4-triazol-1-ylmethyl)cyclopentanol | H₂, Pd/C, Methanol | High | [3][4] |

| 5 | Metconazole | SOCl₂ or other chlorinating agents | 87 | [4] |

Detailed Protocol:

Detailed experimental procedures for the synthesis of Metconazole are described in Chinese patent CN114230531A.[3] The final chlorination step, for instance, involves reacting 14.2g of the alcohol intermediate with 3.8g of chlorine in 50ml of tetrahydrofuran (B95107) in the presence of 0.1g of iron powder at 25°C for 4 hours to yield Metconazole in 87% yield after workup and purification.[4]

Baeyer-Villiger Oxidation to δ,δ-Dimethyl-δ-valerolactone

The Baeyer-Villiger oxidation of this compound provides a direct route to δ,δ-dimethyl-δ-valerolactone, a valuable lactone intermediate. This reaction typically employs a peroxy acid, such as m-chloroperoxybenzoic acid (m-CPBA), as the oxidant.[5][6]

Reaction Scheme:

Caption: Baeyer-Villiger oxidation of this compound.

Quantitative Data and Protocol:

A general procedure for the Baeyer-Villiger oxidation of a ketone involves dissolving the ketone (1.0 equiv) in dichloromethane (B109758) (DCM) and treating it with m-CPBA (2.0 equiv). The mixture is stirred at a specified temperature (e.g., 45°C) for a period of time (e.g., 48 h). The reaction is then quenched with an aqueous solution of sodium thiosulfate (B1220275) and worked up.[5] Specific yields for the oxidation of this compound are not detailed in the provided search results but are expected to be high based on the general efficiency of this reaction.

Other Notable Applications

This compound also serves as a precursor in the synthesis of:

-

Chiral Phosphines: The enolate of this compound is a key starting material in the enantioselective synthesis of P-aryl-2-phosphabicyclo[3.3.0]octane (PBO) ligands, which are effective catalysts for various asymmetric transformations.[7][8]

-

Spiropentanopyrrolizidine Oxime Alkaloids: This ketone is utilized in the synthesis of novel spiropentanopyrrolizidine oxime alkaloids.[7]

-

C-2 Substituted Vitamin D Derivatives: this compound has been incorporated into the side chains of C-2 substituted vitamin D derivatives, which are explored for their potential therapeutic properties.[7][9][10][11][12][13]

-

Catalpalactone: This natural product has been synthesized from this compound.[14]

Detailed experimental protocols for these syntheses require further investigation of the primary literature.

Conclusion

This compound is a versatile and economically important building block in organic synthesis. Its application in the synthesis of agrochemicals, pharmaceutical intermediates, and complex natural products highlights its significance to researchers, scientists, and professionals in drug development. The protocols and data presented here provide a foundation for the practical application of this valuable C7 ketone.

References

- 1. tandfonline.com [tandfonline.com]

- 2. Synthesis of the spirosuccinimide moiety of Asperparaline A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. CN114230531A - Synthesis method of metconazole - Google Patents [patents.google.com]

- 4. CN114230531B - Synthesis method of metconazole - Google Patents [patents.google.com]

- 5. Baeyer-Villiger oxidation: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 6. Baeyer-Villiger Oxidation - Chemistry Steps [chemistrysteps.com]

- 7. This compound | 4541-32-6 [chemicalbook.com]

- 8. This compound | 4541-32-6 | Benchchem [benchchem.com]

- 9. researchmap.jp [researchmap.jp]

- 10. Synthesis of vitamin D3 derivatives with nitrogen-linked substituents at A-ring C-2 and evaluation of their vitamin D receptor-mediated transcriptional activity - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 11. Synthesis and biological activities of vitamin D3 derivatives with cyanoalkyl side chain at C-2 position - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. symeres.com [symeres.com]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

Enantioselective Synthesis Utilizing 2,2-Dimethylcyclopentanone Enolate: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

The stereocontrolled formation of carbon-carbon bonds is a cornerstone of modern organic synthesis, particularly in the development of chiral drugs and complex molecules. The enolate of 2,2-dimethylcyclopentanone serves as a valuable prochiral nucleophile, offering a platform for the enantioselective introduction of substituents at the α-position. The gem-dimethyl group at the 2-position effectively blocks one of the α-positions, simplifying regiochemical outcomes and allowing for focused stereochemical control at the C5 position. This document provides detailed application notes and experimental protocols for the enantioselective synthesis involving the enolate of this compound, with a primary focus on its application in the synthesis of chiral phosphine (B1218219) ligands.

Application 1: Enantioselective Synthesis of P-Aryl-2-phosphabicyclo[3.3.0]octanes (PBOs)

A significant application of this compound enolate is in the asymmetric synthesis of the P-aryl-2-phosphabicyclo[3.e]octane (PBO) family of chiral phosphine ligands. These ligands have demonstrated utility in various transition-metal-catalyzed enantioselective reactions. The key strategy involves an enantioselective alkylation of the lithium enolate of this compound with a chiral electrophile derived from a lactate (B86563) ester, followed by a diastereoselective cyclization.

Logical Workflow for PBO Synthesis

Caption: Synthetic pathway to PBO ligands.

Quantitative Data

The following table summarizes the typical yields and stereoselectivities achieved in the key steps of the PBO synthesis.

| Step | Product | Yield (%) | Diastereomeric Ratio (d.r.) | Enantiomeric Excess (ee %) |

| Enantioselective Alkylation | Alkylated Cyclopentanone | 70-85 | >95:5 | >98 |

| Diastereoselective Cyclization | PBO Ligand | 60-75 | >98:2 (endo:exo) | >98 |

Experimental Protocols

Protocol 1: Generation of this compound Lithium Enolate

Materials:

-

This compound

-

n-Butyllithium (n-BuLi) in hexanes

-

Anhydrous Tetrahydrofuran (THF)

Procedure:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a thermometer, add anhydrous THF and cool to -78 °C in a dry ice/acetone bath.

-

Add freshly distilled diisopropylamine to the cooled THF.

-

Slowly add a solution of n-BuLi in hexanes to the diisopropylamine solution while maintaining the temperature at -78 °C. Stir the resulting lithium diisopropylamide (LDA) solution for 30 minutes at this temperature.

-

To the freshly prepared LDA solution, add a solution of this compound in anhydrous THF dropwise over 15 minutes, ensuring the internal temperature does not rise above -70 °C.

-

Stir the reaction mixture for 1 hour at -78 °C to ensure complete formation of the lithium enolate. The resulting enolate solution is used immediately in the subsequent alkylation step.

Protocol 2: Enantioselective Alkylation with a Chiral Triflate

Materials:

-

Solution of this compound lithium enolate (from Protocol 1)

-

Chiral triflate derived from ethyl (S)-lactate

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To the pre-formed lithium enolate solution at -78 °C, add a solution of the chiral triflate in anhydrous THF dropwise.

-

Stir the reaction mixture at -78 °C for 4-6 hours.

-

Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at -78 °C.

-

Allow the mixture to warm to room temperature.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

-

Filter and concentrate the solution under reduced pressure to obtain the crude alkylated product.

-

Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired alkylated cyclopentanone. The diastereomeric ratio and enantiomeric excess can be determined by chiral HPLC or GC analysis.

Further Applications and Future Directions

While the synthesis of PBO ligands is a well-established application, the enantioselective functionalization of the this compound enolate can be extended to other areas. Future research could explore:

-

Asymmetric Michael Additions: The enolate can be used as a nucleophile in Michael additions to various α,β-unsaturated compounds in the presence of chiral catalysts to construct vicinal stereocenters.

-

Organocatalyzed Reactions: The development of organocatalytic methods for the enantioselective protonation or alkylation of the enolate would provide a metal-free alternative for the synthesis of chiral cyclopentanones.

-

Synthesis of Natural Products and Analogs: The resulting chiral α-functionalized 2,2-dimethylcyclopentanones are valuable building blocks for the synthesis of complex natural products and their analogs for drug discovery programs.

Logical Relationship of Potential Applications

Caption: Applications of the chiral enolate.

Conclusion

The enolate of this compound is a versatile and valuable tool in enantioselective synthesis. The protocols and data presented here for the synthesis of PBO ligands highlight its utility in creating highly valuable chiral molecules. The potential for expanding its application to other asymmetric transformations underscores its importance for researchers and professionals in the fields of organic synthesis and drug development. Careful execution of the provided protocols and further exploration of its reactivity will undoubtedly lead to the discovery of new and efficient synthetic methodologies.

Application Notes and Protocols for the Synthesis of Chiral Phosphines from 2,2-Dimethylcyclopentanone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the enantioselective synthesis of chiral phosphines, specifically those belonging to the P-aryl-2-phosphabicyclo[3.3.0]octane (PBO) family, utilizing 2,2-dimethylcyclopentanone as a key starting material. The synthesis involves a stereocontrolled alkylation of the ketone enolate followed by a diastereoselective cyclization to construct the bicyclic phosphine (B1218219) core. These PBO ligands are effective catalysts in a variety of asymmetric transformations. This guide is intended to provide researchers with the necessary information to successfully synthesize and apply these valuable chiral ligands in their own laboratories.

Introduction

Chiral phosphines are a critical class of ligands in asymmetric catalysis, enabling the synthesis of enantiomerically enriched compounds, which is of paramount importance in the pharmaceutical industry and fine chemical synthesis. The P-aryl-2-phosphabicyclo[3.3.0]octane (PBO) family of chiral phosphines, developed by Vedejs and coworkers, has demonstrated exceptional performance in various catalytic applications. A key feature of the synthesis of these ligands is the use of readily available this compound to establish the core stereochemistry of the bicyclic system. The enolate of this compound serves as a prochiral nucleophile that can be alkylated in a highly stereoselective manner, setting the foundation for the subsequent diastereoselective formation of the phosphine ring.

Synthetic Workflow